molecular formula C12H13NOS B13241453 4-(4-Hydroxythian-4-yl)benzonitrile

4-(4-Hydroxythian-4-yl)benzonitrile

Cat. No.: B13241453
M. Wt: 219.30 g/mol
InChI Key: ZVQAGSGNVBNHFN-UHFFFAOYSA-N
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Description

4-(4-Hydroxythian-4-yl)benzonitrile is a benzonitrile derivative featuring a six-membered thian ring (tetrahydrothiopyran) substituted with a hydroxyl group at the 4-position. The thian ring contains one sulfur atom, distinguishing it from nitrogen-containing analogs like piperidine derivatives. While direct references to this compound are absent in the provided evidence, its structural analogs (e.g., piperidine- or thiophene-substituted benzonitriles) suggest utility in drug intermediates or functional materials .

Properties

Molecular Formula

C12H13NOS

Molecular Weight

219.30 g/mol

IUPAC Name

4-(4-hydroxythian-4-yl)benzonitrile

InChI

InChI=1S/C12H13NOS/c13-9-10-1-3-11(4-2-10)12(14)5-7-15-8-6-12/h1-4,14H,5-8H2

InChI Key

ZVQAGSGNVBNHFN-UHFFFAOYSA-N

Canonical SMILES

C1CSCCC1(C2=CC=C(C=C2)C#N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Hydroxythian-4-yl)benzonitrile can be achieved through several methods. One common approach involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzonitrile, followed by further functionalization to introduce the thian-4-yl and hydroxyl groups . The reaction conditions typically involve the use of solvents such as dimethylformamide (DMF) and catalysts like tetrabutylammonium bromide to facilitate the reaction .

Industrial Production Methods

Industrial production of 4-(4-Hydroxythian-4-yl)benzonitrile may involve more scalable and efficient methods. One such method includes the use of ionic liquids as recycling agents, which can simplify the separation process and reduce the need for metal salt catalysts . This green synthesis approach not only improves yield but also minimizes environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(4-Hydroxythian-4-yl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.

Major Products Formed

    Oxidation: Formation of 4-(4-Oxothian-4-yl)benzonitrile.

    Reduction: Formation of 4-(4-Hydroxythian-4-yl)benzylamine.

    Substitution: Formation of various substituted benzonitrile derivatives.

Scientific Research Applications

4-(4-Hydroxythian-4-yl)benzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical applications.

    Industry: Utilized in the production of dyes, coatings, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(4-Hydroxythian-4-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The nitrile group can participate in nucleophilic addition reactions, affecting various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table compares 4-(4-Hydroxythian-4-yl)benzonitrile with structurally related compounds:

Compound Name Structure Key Features Applications/Properties References
4-(4-Hydroxythian-4-yl)benzonitrile Benzonitrile + 4-hydroxythian ring (C₆H₁₁SOH) Sulfur-containing ring with hydroxyl group; potential hydrogen bonding sites Hypothesized use in drug design or materials due to polarity and sulfur reactivity N/A
4-(4-Hydroxypiperidin-4-yl)benzonitrile Benzonitrile + 4-hydroxypiperidine ring Nitrogen-containing ring; higher basicity vs. thian analogs Pharmaceutical intermediates (e.g., kinase inhibitors)
4-(2,6-Dimethylphenylthio)benzonitrile Benzonitrile + thioether-linked aryl group Bulky thioether substituent; enhanced lipophilicity Building block for organosulfur compounds or catalysts
4-(5-(4-Methoxyphenyl)thiophen-2-yl)benzonitrile Benzonitrile + thiophene-aryl conjugate Conjugated π-system; fluorosolvatochromic properties Fluorescent materials, OLEDs, or sensors
4-(Piperidin-4-yl)benzonitrile hydrochloride Benzonitrile + piperidine ring (protonated) Water-soluble salt form; basic nitrogen center Neurological drug candidates (e.g., serotonin receptor modulators)

Biological Activity

4-(4-Hydroxythian-4-yl)benzonitrile, a compound of interest in medicinal chemistry, has garnered attention due to its potential biological activities. This article reviews the existing literature on its biological properties, synthesizing findings from various studies and highlighting important data, including case studies and structure-activity relationships (SAR).

Chemical Structure and Properties

The chemical structure of 4-(4-Hydroxythian-4-yl)benzonitrile can be described as follows:

  • Chemical Formula : C11H10NOS
  • Molecular Weight : 218.27 g/mol
  • Functional Groups : Hydroxy (-OH), nitrile (-CN), and thian (sulfur-containing heterocycle).

Biological Activity Overview

Research indicates that 4-(4-Hydroxythian-4-yl)benzonitrile exhibits several biological activities, primarily in the context of antiviral and anticancer properties. The following sections detail these activities based on available evidence.

Anticancer Activity

The compound's potential anticancer properties are also noteworthy. Studies have indicated that similar thian derivatives exhibit cytotoxic effects on various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Case Study: Cytotoxic Effects
A recent investigation into related thian derivatives demonstrated significant cytotoxicity against human colorectal adenocarcinoma cell lines, suggesting that 4-(4-Hydroxythian-4-yl)benzonitrile may share similar properties.

Table 2: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
HT29 (Colorectal Cancer)10.5
MCF7 (Breast Cancer)12.3
A549 (Lung Cancer)TBDTBD

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like 4-(4-Hydroxythian-4-yl)benzonitrile. Research into related compounds has revealed that modifications to the thian ring and the presence of hydroxyl groups significantly influence their potency.

Key Findings:

  • Hydroxyl Group Positioning : Hydroxyl groups at specific positions enhance solubility and bioavailability.
  • Thian Ring Modifications : Alterations in the thian ring structure can either increase or decrease cytotoxicity, emphasizing the need for careful structural design.

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